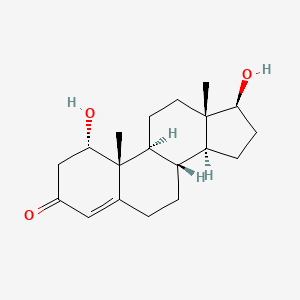

1alpha-Hydroxytestosterone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(1S,8S,9S,10R,13S,14S,17S)-1,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-15-13(14(18)5-6-16(18)21)4-3-11-9-12(20)10-17(22)19(11,15)2/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

LUWKGSHFDJJDAJ-LOVVWNRFSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C[C@@H]([C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CC(C34C)O |

Origin of Product |

United States |

Enzymology and Biochemical Mechanisms of Steroid 1alpha Hydroxylation

Characterization of Cytochrome P450 Enzymes Catalyzing 1α-Hydroxylation

Cytochrome P450 (P450) enzymes are a vast superfamily of heme-containing monooxygenases that are pivotal in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. They are renowned for their ability to insert an oxygen atom into non-activated carbon-hydrogen (C-H) bonds, a chemically challenging reaction that is crucial for steroid biosynthesis and functionalization. nih.govscispace.com

A significant breakthrough in the understanding of steroid 1α-hydroxylation was the identification and characterization of CYP260A1 from the myxobacterium Sorangium cellulosum So ce56. ebi.ac.uk This enzyme was identified as the first dedicated 1α-steroid hydroxylase. ebi.ac.ukuniprot.org Initially explored for its ability to convert sesquiterpenoids, further investigation using a broad compound library revealed its specific activity towards C-19 steroids. ebi.ac.uknih.gov An Escherichia coli-based whole-cell biocatalyst system was successfully developed to demonstrate its function, converting substrates like testosterone (B1683101) and androstenedione (B190577) into their 1α-hydroxylated forms. ebi.ac.ukuniprot.org This discovery has opened avenues for the biotechnological production of novel, regio- and stereoselectively hydroxylated steroids, which are of high interest to the pharmaceutical industry. nih.govnih.gov

CYP260A1 exhibits a distinct substrate preference and high regioselectivity. Its primary substrates are C-19 steroids, including testosterone, androstenedione, and their derivatives. ebi.ac.uknih.gov It can also hydroxylate certain C-21 steroids, such as 11-deoxycorticosterone and progesterone (B1679170), at the 1α-position. nih.govnih.gov However, it shows no activity towards vitamin D3 or its hydroxylated metabolites. nih.gov

The regioselectivity of CYP260A1 is governed by specific amino acid residues within its active site. Structural and mutagenesis studies have been instrumental in elucidating these determinants. A pivotal study involving the engineering of CYP260A1 for the regioselective hydroxylation of progesterone highlighted the critical role of the serine residue at position 276 (S276). nih.gov By mutating this single residue, the enzyme's selectivity could be dramatically shifted:

The S276N mutant (serine to asparagine) predominantly converted progesterone into 1α-hydroxyprogesterone . nih.gov

The S276I mutant (serine to isoleucine) favored the production of 17α-hydroxyprogesterone . nih.gov

These findings were explained by solving the 3D structures of the substrate-bound mutants. The mutations alter the binding orientation of the progesterone molecule within the active site. In the wild-type enzyme, both the 1α- and 17α-positions are accessible for hydroxylation. The S276N mutation stabilizes a binding mode that optimally positions the C1α-face of the steroid for attack, while the S276I mutation favors a different orientation that exposes the C17α-position to the heme-iron, thus altering the site of hydroxylation. nih.gov This demonstrates how subtle changes in the enzyme's active site architecture can profoundly influence the outcome of the catalytic reaction.

Table 1: Effect of S276 Mutation in CYP260A1 on Progesterone Hydroxylation

| CYP260A1 Variant | Primary Product | Hydroxylation Position |

| Wild-Type | Mixture of products | 1α and 17α |

| S276N | 1α-Hydroxyprogesterone | 1α |

| S276I | 17α-Hydroxyprogesterone | 17α |

The hydroxylation reaction catalyzed by P450 enzymes follows a well-established catalytic cycle. The core of this mechanism involves a highly reactive iron-oxo species known as Compound I (a ferryl, ligand-radical-cation species), which is capable of activating strong and inert C-H bonds. nih.gov The canonical mechanism proceeds via a "rebound" pathway:

Hydrogen Abstraction: Compound I abstracts a hydrogen atom from the substrate's C-H bond (in this case, at the C1α position). nih.gov

Radical Formation: This creates a transient substrate radical and a ferryl-hydroxo intermediate (Compound II). nih.gov

Radical Recombination: The hydroxyl group is then rapidly transferred from the heme iron to the substrate radical, forming the hydroxylated product. nih.gov

This general mechanism is believed to apply to steroid hydroxylation. Specifically for the A-ring of steroids, kinetic and isotopic labeling studies of CYP19A1 (aromatase), which catalyzes sequential hydroxylations leading to aromatization, support a Compound I-mediated mechanism. It has been proposed that in the third oxidative step of aromatization, Compound I abstracts a hydrogen atom from the C1 position of a C19-diol intermediate, initiating the C-C bond cleavage and subsequent aromatization. ebi.ac.uk This provides a model for how P450 enzymes can specifically target the C1-H bond for activation.

Alternative Enzymatic Systems Involved in Steroid 1α-Hydroxylation

While cytochrome P450s are the primary enzymes known for natural steroid 1α-hydroxylation, research into biocatalysis has identified alternative, engineered enzymatic systems. One notable example is a mutant of P450 BM3 from Bacillus megaterium, designated 139-3. chemrxiv.org P450 BM3 is a highly studied, self-sufficient monooxygenase, and protein engineering has successfully altered its substrate specificity and regioselectivity. The 139-3 mutant was found to specifically hydroxylate androstenedione at the 1α-position, producing 1α-hydroxyandrostenedione with high selectivity. chemrxiv.org Optimization of reaction conditions for this whole-cell biocatalyst achieved a significant transformation rate, highlighting the potential of engineered enzymes as alternatives to traditional chemical synthesis for producing 1α-hydroxylated steroids. chemrxiv.org Naturally occurring non-P450 enzymes that catalyze steroid 1α-hydroxylation have not been prominently documented in the scientific literature.

Downstream Biochemical Transformations of 1α-Hydroxytestosterone in Biological Systems

Once formed, hydroxylated steroids can undergo further enzymatic modifications, leading to a diverse array of metabolites with potentially different biological activities. The metabolism of testosterone itself is extensive and involves multiple P450 enzymes that introduce hydroxyl groups at various positions.

Testosterone is metabolized by human liver microsomal P450s into a wide range of products. For instance, CYP3A4, a major drug-metabolizing enzyme, is known to hydroxylate testosterone at multiple sites, including the 1β, 2β, 6β, and 15β positions. Other P450 isoforms contribute to the formation of metabolites such as 2α-, 7α-, and 16α-hydroxytestosterone, as well as the oxidized product androstenedione. nih.gov

Table 2: Major Hydroxylated Metabolites of Testosterone by Human P450 Enzymes

| Metabolite | Primary Catalyzing Enzyme(s) | Hydroxylation Position |

| 1β-Hydroxytestosterone | CYP3A4 | 1β |

| 2β-Hydroxytestosterone | CYP3A4 | 2β |

| 6β-Hydroxytestosterone | CYP3A4 | 6β |

| 15β-Hydroxytestosterone | CYP3A4 | 15β |

| 16α-Hydroxytestosterone | P450 2C11 (rat) | 16α |

While the formation of 1α-hydroxytestosterone by enzymes like CYP260A1 is established, specific details regarding its subsequent enzymatic conversion in biological systems are not extensively documented in the available literature. ebi.ac.uknih.gov However, chemical synthesis routes have been developed that can convert 1α-hydroxylated precursors into other derivatives. For example, 1β-hydroxytestosterone has been synthesized from 1α-hydroxyandrostenedione. This process involves the oxidation of the 1α-hydroxy group to a ketone, followed by a stereoselective reduction to introduce the 1β-hydroxy group, demonstrating that once the 1α-hydroxy group is present, it can be a handle for further chemical and potentially biochemical transformations. The full pathway of how 1α-hydroxytestosterone is further metabolized by endogenous enzymes into other hydroxylated or oxo-steroids remains an area for future investigation.

Pathways of Conjugation and Further Metabolism

Following its formation via 1α-hydroxylation, 1α-hydroxytestosterone is expected to undergo further metabolic processing to facilitate its excretion from the body. The metabolism of steroids generally proceeds through two main phases. Phase I involves chemical modifications such as oxidation, reduction, or hydrolysis, which introduce or expose functional groups. nih.gov The initial 1α-hydroxylation of testosterone (B1683101) is itself a Phase I reaction. Phase II involves conjugation reactions, where the modified steroid or its metabolites are linked to water-soluble molecules, thereby increasing their hydrophilicity and promoting elimination, primarily through urine. nih.govmdpi.com

While specific studies on the complete metabolic fate of 1α-hydroxytestosterone are limited, the pathways can be inferred from the well-established principles of steroid metabolism. Further Phase I metabolism of 1α-hydroxytestosterone could potentially involve additional hydroxylations at other positions on the steroid ring or oxidation of the existing hydroxyl groups at C-1α or C-17.

The most crucial step for excretion is Phase II conjugation. The primary conjugation pathways for steroid metabolites are glucuronidation and sulfation. nih.govmdpi.com

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). It involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to a hydroxyl group on the steroid metabolite. This creates a highly water-soluble steroid glucuronide.

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid. The resulting steroid sulfate (B86663) is also readily soluble in water.

These conjugated metabolites are then transported out of the cells and excreted from the body. nih.gov The metabolism of other related compounds, such as adrenal androgens and 4-hydroxytestosterone, confirms that conjugation to form hydrophilic glucuronides and sulfates is the major route for inactivation and excretion. nih.govresearchgate.net

| Metabolic Pathway | Reaction Type | Key Enzyme Family | Function | Reference |

|---|---|---|---|---|

| Glucuronidation | Phase II Conjugation | UDP-glucuronosyltransferases (UGTs) | Adds glucuronic acid to increase water solubility for excretion. | nih.govmdpi.com |

| Sulfation | Phase II Conjugation | Sulfotransferases (SULTs) | Adds a sulfate group to increase water solubility for excretion. | nih.govmdpi.com |

Molecular and Cellular Mechanisms of Action of 1alpha Hydroxytestosterone Preclinical Focus

Androgen Receptor Interactions and Ligand-Binding Dynamics

The interaction of an androgen with the AR is the primary event that initiates its biological effects. This process involves the binding of the ligand to the receptor's ligand-binding domain (LBD), which induces a series of conformational changes, leading to receptor activation.

Structure-Activity Relationships Governing Receptor Activation

The structure-activity relationship (SAR) for androgens describes how the chemical structure of the steroid influences its ability to bind to and activate the AR. Key structural features of the steroidal nucleus and its substituents determine the interaction with specific amino acid residues in the AR's ligand-binding pocket.

Influence on Androgen Receptor Conformation and Dimerization

Upon ligand binding, the androgen receptor undergoes a significant conformational change. wikipedia.org This change is crucial for the dissociation of heat shock proteins, the formation of a stable receptor dimer, and the exposure of surfaces required for interaction with other proteins and DNA. wikipedia.orgnih.gov Different ligands can induce distinct conformational changes, which can, in turn, affect the receptor's subsequent interactions and transcriptional activity. wikipathways.org

The specific conformational changes induced by 1alpha-Hydroxytestosterone in the AR and its subsequent dimerization are not detailed in the available literature. It is known that the dimerization of the AR is a critical step for its function, allowing the dimer to bind to androgen response elements (AREs) in the DNA. nih.govmdpi.com The nature of the ligand-induced conformation can influence the efficiency of this dimerization process.

Modulation of Gene Expression and Transcriptional Regulation

Once the ligand-activated AR dimer binds to AREs, it modulates the transcription of target genes by recruiting a complex of other proteins.

Androgen Receptor-Mediated Gene Activation Profiles

The set of genes regulated by an androgen is known as its gene activation profile. This profile can vary depending on the specific androgen, the cell type, and the physiological context. The activation of these genes is responsible for the androgen's biological effects. oru.se

There is no specific information available detailing the unique gene activation profile of this compound. In general, androgens regulate genes involved in male sexual development and function, muscle growth, and other physiological processes. ub.edu For example, in prostate cancer cells, androgens are known to regulate genes like prostate-specific antigen (PSA) and NKX3.1. nih.govnih.gov

Recruitment of Coactivator and Corepressor Proteins

The transcriptional activity of the AR is modulated by its interaction with coactivator and corepressor proteins. hormonebalance.org Upon agonist binding, the AR typically recruits coactivators, which facilitate the assembly of the transcriptional machinery and promote gene expression. nih.govnih.gov Conversely, antagonists may promote the binding of corepressors, which inhibit transcription. mdpi.com

The specific profile of coactivators and corepressors recruited by the this compound-AR complex has not been characterized in the available research. The family of p160 coactivators (such as SRC-1, SRC-2, and SRC-3) and transcriptional integrators like p300 and CBP are known to be important for AR function. nih.gov The specific conformation induced by a ligand determines which of these coregulatory proteins are preferentially recruited, thereby fine-tuning the transcriptional output. hormonebalance.org

Preclinical Investigations of 1alpha Hydroxytestosterone S Biological Impact

In Vitro Cellular Models for Assessing Biological Activities

Induction of Specific Biological Markers in Cell-Based Assays

Information regarding the induction of specific biological markers by 1alpha-Hydroxytestosterone in cell-based assays is not available. While numerous cell-based reporter gene assays have been developed to screen for and characterize the activity of various androgens, none have reported data for this compound. frontiersin.orgoup.comnih.govresearchgate.net For instance, studies have identified markers like Neuron-Specific Enolase (NSE) and Alpha-Methylacyl-CoA Racemase (AMACR) induced by other testosterone (B1683101) metabolites, but similar data for this compound is absent. frontiersin.org

Animal Model Systems for In Vivo Research

Examination of Physiological Responses in Rodent and Other Relevant Animal Models

No in vivo studies have been published that examine the physiological responses to the administration of this compound in rodents or any other animal models. The existing body of research on the systemic effects of androgens in animal models has focused on testosterone, its major metabolites, and various synthetic anabolic steroids. nih.govnih.govnih.govnih.gov

Elucidation of Roles in Experimental Disease Models (e.g., metabolic, inflammatory, cardiovascular)

The potential role of this compound in experimental models of metabolic, inflammatory, or cardiovascular diseases remains unexplored. The scientific community has investigated other testosterone metabolites, such as 6β-hydroxytestosterone, for their roles in conditions like hypertension and cardiac hypertrophy, but this compound has not been a subject of such studies. nih.govahajournals.orgnih.govresearchgate.netnih.gov

Analysis of Endogenous Levels and Contribution to Androgen Pools in Specific Tissues

There are no published data on the measurement of endogenous levels of this compound in human or animal tissues. Consequently, its potential contribution to the circulating or tissue-specific androgen pools is unknown. nih.govmdpi.comcsic.esnih.gov

Comparative Studies of Steroid Hydroxylation Patterns Across Species

The biological impact and metabolic fate of steroids are profoundly influenced by hydroxylation, a key biochemical reaction catalyzed primarily by cytochrome P450 monooxygenases (CYPs). mdpi.com The position at which a hydroxyl group is added to the steroid nucleus is not random; it is determined by the specific P450 enzyme involved and can vary significantly across different species and even between different tissues within the same organism. These differences in hydroxylation patterns are crucial for understanding the diverse physiological roles and metabolic pathways of steroids like testosterone.

Research into steroid hydroxylation has revealed a wide spectrum of regioselectivity among species, from bacteria to mammals. For instance, the metabolism of testosterone in rat brain subcellular fractions yields several monohydroxy derivatives, with the four major metabolites being 6β-hydroxytestosterone, 2β-hydroxytestosterone, 15β-hydroxytestosterone, and 6-dehydrotestosterone. ebi.ac.uk Minor metabolites, including 1β-hydroxytestosterone and 18-hydroxytestosterone, are also formed. ebi.ac.uk In contrast, studies with porcine gonadal P450arom (aromatase) revealed the formation of 1β-hydroxytestosterone from testosterone in nearly equal proportion to 17β-estradiol, a function not observed in the porcine placental version of the enzyme or other studied mammalian aromatases. ebi.ac.uk This highlights not only species-level differences but also functional divergence of enzyme paralogues within a species. ebi.ac.uk

Microbial systems present even more diverse hydroxylation capabilities. The myxobacterium Sorangium cellulosum possesses a cytochrome P450, CYP260A1, which has been identified to produce 1α-hydroxylated products from C-19 steroids. rhea-db.org Fungal peroxygenases from basidiomycete species such as Agrocybe aegerita and Marasmius rotula have also been shown to hydroxylate a variety of steroids, generally preferring the side chain over the steroidal rings. asm.org Furthermore, studies on two distinct CYP154C3 enzymes from Streptomyces species showed that while both could hydroxylate various steroids, they exhibited different kinetic profiles and product patterns, with the major product being at the C16 position. researchgate.net

Even within human enzymes, subtle differences exist. A comparative study of the human CYP3A subfamily (CYP3A4, CYP3A5, and CYP3A7) demonstrated that while all three mediate the 6β-hydroxylation of testosterone, progesterone (B1679170), and cortisol, their catalytic efficiencies (kcat) differ significantly. nih.gov CYP3A4 showed the highest activity, followed by CYP3A5, and then CYP3A7, which is primarily expressed in fetal liver. nih.govchemrxiv.org

These species- and enzyme-specific hydroxylation patterns underscore the evolutionary diversification of steroid metabolism. The ability of certain microbial enzymes to perform unique hydroxylations, such as the 1α-hydroxylation of C-19 steroids, presents a stark contrast to the primary hydroxylation sites observed in mammals. rhea-db.org

The following tables provide a comparative overview of steroid hydroxylation patterns observed in different species and with different enzyme systems.

Table 1: Comparative Hydroxylation of Testosterone by Species and Enzyme

| Species/Organism | Enzyme/Tissue | Substrate | Major Hydroxylated Products | Reference |

|---|---|---|---|---|

| Human | CYP3A4 (Liver) | Testosterone | 6β-Hydroxytestosterone (major), 1β-Hydroxytestosterone, 2β-Hydroxytestosterone, 15β-Hydroxytestosterone | chemrxiv.org |

| Human | CYP3A5 | Testosterone | 6β-Hydroxytestosterone | nih.gov |

| Human (Fetal) | CYP3A7 | Testosterone | 6β-Hydroxytestosterone (lower activity than CYP3A4/5) | nih.gov |

| Rat | Brain Microsomes | Testosterone | 6β-Hydroxytestosterone, 2β-Hydroxytestosterone, 15β-Hydroxytestosterone (major); 1β-Hydroxytestosterone (minor) | ebi.ac.uk |

| Porcine | Gonadal P450arom | Testosterone | 1β-Hydroxytestosterone, 17β-Estradiol | ebi.ac.uk |

| Sorangium cellulosum (Myxobacterium) | CYP260A1 | C-19 Steroids | 1α-hydroxylated products | rhea-db.org |

Table 2: Hydroxylation of Various Steroids by Microbial Enzymes

| Organism | Enzyme | Substrate Class | Primary Hydroxylation Site | Reference |

|---|---|---|---|---|

| Streptomyces sp. | CYP154C3-1 / CYP154C3-2 | Steroids (e.g., Progesterone) | C16 | researchgate.net |

| Agrocybe aegerita (Fungus) | Peroxygenase | Sterols, Steroid Ketones | Side chain (e.g., C25) | asm.org |

| Marasmius rotula (Fungus) | Peroxygenase | Sterols, Steroid Ketones | Side chain (e.g., C25) | asm.org |

Advanced Analytical Methodologies for Detection and Characterization in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an essential tool for steroid analysis due to its superior selectivity, specificity, and sensitivity. nih.govnih.gov It is particularly well-suited for analyzing complex biological matrices.

The development of robust LC-MS/MS assays is crucial for distinguishing 1alpha-Hydroxytestosterone from its isomers and other structurally related steroids. nih.govsciex.com These assays typically employ triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For isomers that are difficult to separate chromatographically, advanced techniques like ion mobility-mass spectrometry (IM-MS) can provide an additional dimension of separation based on the ion's size, shape, and charge. mdpi.comresearchgate.net

Recent advancements have focused on enhancing ionization efficiency to improve sensitivity. Chemical derivatization, such as with hydroxylamine (B1172632), can significantly increase the signal intensity of steroids in electrospray ionization (ESI), leading to lower limits of quantification (LLOQ). nih.gov Furthermore, the use of specific mobile phase additives, like ammonium (B1175870) fluoride, has been shown to enhance the formation of desired ions, thereby improving detection limits for certain steroids. mdpi.com

Table 1: Example LC-MS/MS Parameters for Steroid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Testosterone (B1683101) | 289.2 | 97.1 | 25 | farmaciajournal.com |

| Testosterone | 289.2 | 109.1 | 25 | farmaciajournal.com |

| Dihydrotestosterone | 291.2 | 255.2 | 20 | farmaciajournal.com |

| Androstenedione (B190577) | 287.2 | 97.1 | 22 | nih.gov |

Note: The parameters for this compound would be similar to testosterone, requiring specific optimization.

Ultra-High Performance Liquid Chromatography (UHPLC) systems utilize columns with sub-2 µm particles to achieve significantly higher resolution, speed, and sensitivity compared to traditional HPLC systems. chromatographyonline.com The enhanced peak capacity and narrower peaks provided by UHPLC are critical for resolving this compound from its closely eluting isomers, such as testosterone and epitestosterone. lcms.cznih.gov A typical UHPLC method for steroid analysis can reduce run times from over 40 minutes to just 5 minutes while maintaining or even improving separation efficiency. chromatographyonline.com These rapid methods increase sample throughput, which is essential for large-scale research studies. sciex.comchromatographyonline.com

Table 2: Comparison of HPLC and UHPLC Performance for Steroid Separation

| Parameter | Conventional HPLC | UHPLC | Reference |

|---|---|---|---|

| Column Dimensions | 150 mm x 4.6 mm, 5 µm | 50 mm x 2.1 mm, 1.7 µm | chromatographyonline.com |

| Run Time | ~45 min | ~5 min | chromatographyonline.com |

| System Pressure | < 6000 psi | > 15000 psi | chromatographyonline.com |

| Solvent Consumption | High | Low | chromatographyonline.com |

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₃-1alpha-Hydroxytestosterone) to the sample as an internal standard. ptb.denih.gov Because the isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects during sample preparation (e.g., extraction losses) and ionization (e.g., matrix effects). nih.govptb.de By measuring the ratio of the signal from the native analyte to the isotope-labeled standard, highly accurate and reproducible quantification can be achieved, effectively compensating for variations in the analytical process. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for comprehensive steroid profiling. tohoku.ac.jpnih.gov It offers exceptional chromatographic resolution, often superior to LC, which is critical for separating complex mixtures of steroid isomers. tohoku.ac.jpnih.gov Before analysis, steroids, which are not naturally volatile, must undergo a derivatization process, typically silylation (e.g., using MSTFA), to increase their volatility and thermal stability. nih.govrug.nl

GC-MS analysis can provide a broad overview of the steroid metabolome, allowing for the simultaneous measurement of dozens of steroids in a single run. nih.gov This is particularly useful for studying the metabolic pathways affected by or leading to the formation of this compound. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, making it suitable for detecting trace levels of steroids in complex matrices like urine. dshs-koeln.demdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of novel compounds. mdpi.com While MS techniques provide information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its stereochemistry. researchgate.net For a compound like this compound, 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential to confirm the precise position and orientation (alpha) of the hydroxyl group on the steroid's A-ring. mdpi.com

Recent advancements have combined LC separation with offline or online NMR analysis (LC-SPE-NMR), allowing for the structural elucidation of metabolites from complex mixtures even when present in very small quantities. researchgate.net Furthermore, computational prediction of NMR spectra is increasingly used to assist in structure verification by comparing experimental data with data predicted for candidate structures. frontiersin.orgnih.gov

Advanced Sample Preparation and Derivatization Strategies for Biological Matrices

The complexity of biological matrices such as plasma, serum, and urine necessitates robust sample preparation to remove interferences and concentrate the analyte of interest. nih.govwaters.com Common techniques for steroid extraction include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov SPE, in particular, is highly versatile and can be tailored to selectively isolate steroids from complex samples. researchgate.net

Chemical derivatization is a key strategy employed in both LC-MS and GC-MS to enhance analytical performance. nih.govresearchgate.net

For GC-MS: Derivatization, typically forming trimethylsilyl (B98337) (TMS) ethers/esters, is mandatory to make the steroids volatile. nih.govrug.nl

For LC-MS: While not always required, derivatization can significantly improve ionization efficiency and, consequently, the sensitivity of the assay. nih.gov For example, reacting the keto groups of steroids with reagents like hydroxylamine can increase signal intensity by over 100-fold. nih.gov This strategy is particularly valuable for quantifying low-concentration steroids in challenging matrices. researchgate.net

Table 3: Common Derivatization Reagents for Steroid Analysis

| Technique | Reagent | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| GC-MS | MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) | Hydroxyl, Keto | Increase volatility and thermal stability | rug.nl |

| LC-MS/MS | Hydroxylamine | Keto | Enhance ionization efficiency and sensitivity | nih.gov |

| LC-MS/MS | 2-Hydrazinopyridine | Keto | Enhance ionization efficiency | researchgate.net |

Future Directions and Emerging Research Paradigms

Unexplored Biological Functions and Physiological Relevance

While various hydroxylated forms of testosterone (B1683101) have been identified as key players in physiological and pathological processes, the specific roles of 1alpha-Hydroxytestosterone are largely undefined. The hydroxylation of steroids can significantly alter their biological activity, polarity, and toxicity. mdpi.com For instance, different hydroxylated derivatives of testosterone exhibit varied effects, highlighting the importance of the hydroxyl group's position. frontiersin.orgresearchgate.net The functions of androgens and their metabolites are diverse, influencing everything from reproductive health to metabolic regulation. mdpi.comnih.gov

The endogenous production of this compound in humans has not been definitively established, unlike other metabolites such as 11β-hydroxytestosterone, which is known to be synthesized in the adrenal glands. wikipedia.orgnih.gov The discovery of a myxobacterial cytochrome P450, CYP260A1, marked the identification of the first known 1α-steroid hydroxylase, capable of producing 1alpha-hydroxylated products from C-19 steroids like testosterone and androstenedione (B190577). ebi.ac.ukrhea-db.org This finding suggests that while it may not be a conventional human metabolite, the potential for its formation exists within certain biological systems, and its physiological relevance remains an open and critical question for future research. The study of such "novel" metabolites is crucial, as their physiological significance has often not been sufficiently established. mdpi.com

Advancements in Stereoselective Synthesis and Biocatalysis

The limited availability of this compound has historically hindered its biological investigation. sciforum.net Consequently, significant research efforts are directed towards developing efficient and stereoselective synthetic routes.

More recent advancements have focused on novel catalytic methods. A key development involves a copper-catalyzed 1,4-borylation of androsta-1,4-diene-3,17-dione. chemrxiv.org In this method, the boron substituent is added in the α-orientation, which is then oxidized to yield the 1α-hydroxy group. chemrxiv.org This strategy represents a more direct and higher-yielding pathway to C1-hydroxylated steroids. chemrxiv.org

| Starting Material | Key Reagents/Steps | Reported Yield | Reference |

|---|---|---|---|

| 17-O-benzoyl-5α-dihydrotestosterone | 7-step synthesis involving epoxidation with NaOH | 1.8% | chemrxiv.org |

| 17β-hydroxyandrosta-1,4-dien-3-one | Conjugate addition of a silyl-cuprate reagent | Low | ebi.ac.uknih.gov |

| Androsta-1,4-diene-3,17-dione | Copper-catalyzed 1,4-borylation followed by oxidation | 95% (for borylated intermediate) | chemrxiv.org |

Biocatalysis: Biocatalysis, using whole-cell systems or isolated enzymes, offers a promising alternative for highly selective steroid hydroxylation. nih.govnih.govinteresjournals.orgmdpi.com Microbial transformation is a well-established method for producing hydroxylated steroids. orientjchem.org The discovery of CYP260A1 from Sorangium cellulosum as the first 1α-steroid hydroxylase was a landmark in this area. ebi.ac.uk An Escherichia coli-based whole-cell biocatalyst system expressing CYP260A1 was successfully developed to convert testosterone into this compound. ebi.ac.ukrhea-db.org

The field is continually advancing through protein engineering and the discovery of novel enzymes. mdpi.com For example, engineered variants of cytochrome P450 BM3 have been used to produce various hydroxylated testosterone isomers, and similar directed evolution strategies could be applied to develop catalysts for efficient 1alpha-hydroxylation. frontiersin.orgresearchgate.netacs.org Improving substrate uptake into whole-cell catalysts, for instance by co-expressing outer membrane proteins, is another key area of advancement to boost the efficiency of biotransformations. frontiersin.org

Integration of Computational and Structural Biology Approaches in Mechanistic Studies

Understanding the precise mechanism of enzymatic 1α-hydroxylation is crucial for both rational enzyme engineering and predicting potential biological interactions. The integration of computational and structural biology provides powerful tools to achieve this. rsc.org

Structural biology, primarily through X-ray crystallography, allows for the determination of the three-dimensional structures of enzymes like cytochromes P450, both with and without bound steroid substrates. nih.govcore.ac.uk For example, the crystal structure of a P450 enzyme in complex with a steroid can reveal the specific amino acid residues in the active site that are critical for binding and positioning the substrate for hydroxylation at a specific carbon. nih.gov Although a specific crystal structure for CYP260A1 with this compound is not yet detailed in the provided context, this approach is fundamental to the field.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, complement structural data. rsc.orgbiorxiv.org These techniques can model how a substrate like testosterone fits into an enzyme's active site, predicting the most likely binding poses that lead to a specific product. nih.govbiorxiv.org For instance, MD simulations can analyze the dynamics of the substrate within the active site, providing insights into the factors that determine regioselectivity (e.g., hydroxylation at C1α versus other positions). biorxiv.org Furthermore, quantum mechanics calculations, like Density Functional Theory (DFT), can be used to investigate the reaction barriers for hydrogen atom abstraction from different positions on the steroid, helping to explain the observed product distribution. biorxiv.org These integrated approaches are essential for unraveling the subtleties of enzyme-catalyzed reactions and guiding the development of more efficient biocatalysts. rsc.org

Development of Novel Preclinical Models for Comprehensive Evaluation

To investigate the largely unknown biological functions and metabolic fate of this compound, advanced preclinical models that accurately reflect human physiology are required. Traditional cell lines and animal models have limitations, prompting the development of more sophisticated systems.

A significant advancement is the use of organ-on-a-chip technologies, which are microfluidic devices containing living human cells that recapitulate the structure and function of human organs. elifesciences.orgmdpi.com For example, a "Duodenum Intestine-Chip" has been developed using human primary intestinal epithelial cells cultured under fluid flow. elifesciences.org This model has been successfully used to evaluate the metabolism of testosterone by cytochrome P450 3A4 (CYP3A4) and to study induction of this enzyme by various compounds. elifesciences.orgmdpi.com Such a system could be adapted to investigate the intestinal absorption, metabolism, and potential gut-specific effects of this compound.

Q & A

Basic Research Questions

Q. How can researchers characterize the purity and structural integrity of 1α-Hydroxytestosterone in synthetic preparations?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify purity (≥98%) and confirm molecular weight (MF: C₁₉H₂₈O₂, FW: 288.4). Nuclear magnetic resonance (NMR) spectroscopy can resolve structural features, such as the 1α-hydroxyl group. UV/Vis spectroscopy (λmax: 229 nm) provides additional validation for chromophore stability . Phase-change data (e.g., melting point, enthalpy of fusion) from standardized databases like NIST can corroborate physicochemical properties .

Q. What validated methods are available for detecting 1α-Hydroxytestosterone in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive detection in plasma, urine, or tissue samples. For preliminary screening, competitive ELISA protocols (e.g., using anti-androgen antibodies) can quantify steroid levels, though cross-reactivity with structurally similar compounds requires validation via chromatographic separation .

Q. What protocols ensure the stability of 1α-Hydroxytestosterone during storage and handling?

- Methodological Answer : Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Conduct accelerated stability studies under varying temperatures and humidity levels, using HPLC to monitor degradation products (e.g., oxidation at the 1α-hydroxyl group). Batch-specific certificates of analysis (CoA) should be referenced for stability timelines .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported metabolic pathways of 1α-Hydroxytestosterone?

- Methodological Answer : Use isotopic labeling (e.g., deuterated 1α-Hydroxytestosterone) in in vitro hepatocyte models to track phase I/II metabolites via high-resolution MS. Compare findings with in vivo studies (e.g., equine models) to reconcile interspecies differences. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when conflicting data arise .

Q. What statistical approaches are optimal for analyzing dose-response relationships in 1α-Hydroxytestosterone studies?

- Methodological Answer : Employ non-linear regression models (e.g., sigmoidal dose-response curves) to quantify EC₅₀ values for androgen receptor activation. For small sample sizes, Bayesian hierarchical models improve robustness. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring power analysis justifies sample size .

Q. How can researchers ensure reproducibility in synthesizing and testing 1α-Hydroxytestosterone derivatives?

- Methodological Answer : Adhere to the Beilstein Journal’s experimental guidelines: document reaction conditions (solvents, catalysts, temperatures), characterize intermediates via NMR/MS, and report purity thresholds. Include raw spectral data in supplementary materials. Replicate key findings across independent labs to control for batch-to-batch variability .

Q. What strategies mitigate confounding variables in longitudinal studies of 1α-Hydroxytestosterone’s pharmacokinetics?

- Methodological Answer : Implement crossover study designs to control for inter-individual variability. Use population pharmacokinetic (PopPK) modeling to account for covariates like age, sex, and metabolic enzyme polymorphisms. Validate assays for simultaneous quantification of 1α-Hydroxytestosterone and binding proteins (e.g., SHBG) to adjust for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.